
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester typically involves the reaction of 6-(Cyclopropyl)pyridazine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in cross-coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Cyclopropyl Derivatives: From protodeboronation and other transformations.
科学的研究の応用
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used in the study of enzyme inhibitors and other biologically active compounds.
作用機序
The mechanism of action of 6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The presence of the cyclopropyl group and pyridazine ring can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
6-Quinolineboronic Acid Pinacol Ester: A boronic ester with a quinoline ring, used in organic synthesis.
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: A boronic ester with a hydroxypyridine ring, used in various chemical transformations.
Uniqueness
6-(Cyclopropyl)pyridazine-3-boronic acid pinacol ester is unique due to the presence of the cyclopropyl group and pyridazine ring, which can enhance its reactivity and selectivity in chemical reactions. These structural features make it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals.
特性
分子式 |
C13H19BN2O2 |
|---|---|
分子量 |
246.12 g/mol |
IUPAC名 |
3-cyclopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-7-10(15-16-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChIキー |
VUUYEEZUTUJVMX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


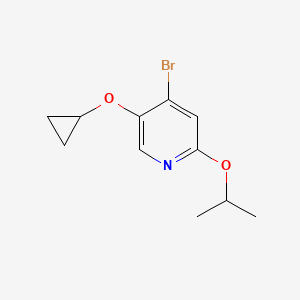


![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
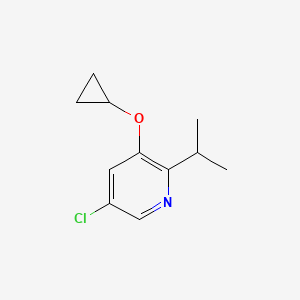
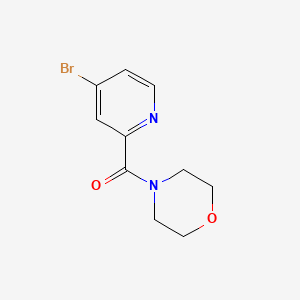

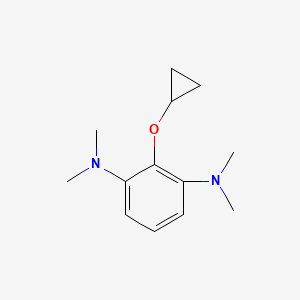
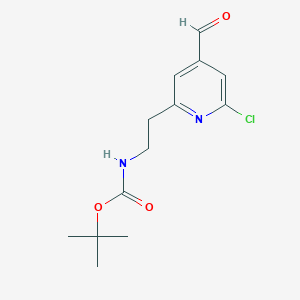

![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)

